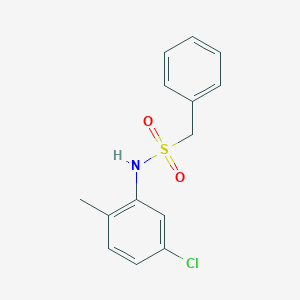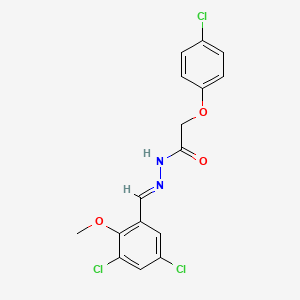![molecular formula C20H18N2O2S B5698738 N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide](/img/structure/B5698738.png)
N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide, also known as BBTMC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in disease progression. In cancer research, this compound has been shown to inhibit the Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival and proliferation. In Alzheimer's disease research, this compound has been shown to inhibit the activity of beta-secretase, which is involved in the formation of beta-amyloid plaques. In diabetes research, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in glucose uptake and insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, while also inhibiting angiogenesis and metastasis. In Alzheimer's disease research, this compound has been shown to reduce the formation of beta-amyloid plaques and improve cognitive function. In diabetes research, this compound has been shown to improve glucose uptake and insulin sensitivity, while also reducing inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide is its potential as a multi-targeted therapeutic agent, as it has been shown to have activity against various diseases. Another advantage is its relatively low toxicity, as it has been shown to have minimal side effects in animal studies. However, one limitation of this compound is its poor solubility, which can make it difficult to administer in vivo. Another limitation is the lack of clinical data, as most studies have been conducted in vitro or in animal models.
Direcciones Futuras
There are several future directions for N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide research, including:
1. Clinical trials to evaluate the safety and efficacy of this compound in humans.
2. Development of more efficient synthesis methods to improve the yield and purity of this compound.
3. Investigation of the potential synergistic effects of this compound with other therapeutic agents.
4. Exploration of the role of this compound in other diseases, such as cardiovascular disease and neurodegenerative disorders.
5. Development of this compound analogs with improved solubility and bioavailability.
Métodos De Síntesis
N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide can be synthesized through the reaction of 5-methyl-2-thiophenecarbohydrazide with 3-(benzyloxy)benzaldehyde in the presence of a catalyst. The resulting compound is then purified through recrystallization to obtain the final product.
Aplicaciones Científicas De Investigación
N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, this compound has been shown to inhibit the formation of beta-amyloid plaques, which are known to contribute to the progression of the disease. In diabetes research, this compound has been shown to improve glucose uptake and insulin sensitivity in animal models.
Propiedades
IUPAC Name |
5-methyl-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-15-10-11-19(25-15)20(23)22-21-13-17-8-5-9-18(12-17)24-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,22,23)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSMHXNBYPBVNZ-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)C(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(diethylamino)methyl]-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B5698662.png)





![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-ethoxyphenyl)piperazine](/img/structure/B5698703.png)
![2-bromo-N-[4-(ethylthio)phenyl]benzamide](/img/structure/B5698706.png)
![N-[4-chloro-2-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B5698714.png)


![N-[4-(aminocarbonyl)phenyl]-2,5-dichlorobenzamide](/img/structure/B5698746.png)
![N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5698749.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5698755.png)